molecular formula C20H17N5O2S B2756235 1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide CAS No. 2097865-86-4

1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B2756235
CAS No.: 2097865-86-4
M. Wt: 391.45
InChI Key: BHGZQKFSXMUOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a pyrrolidine-2-carboxamide backbone linked to a 1,3-benzoxazole moiety and a 4-(pyridin-2-yl)-1,3-thiazol-2-yl group. The combination of benzoxazole (electron-rich aromatic system) and pyridinyl-thiazole (a bidentate ligand motif) may confer unique binding properties, though its exact biological targets remain unspecified in the provided evidence .

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-18(24-19-22-15(12-28-19)13-6-3-4-10-21-13)16-8-5-11-25(16)20-23-14-7-1-2-9-17(14)27-20/h1-4,6-7,9-10,12,16H,5,8,11H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGZQKFSXMUOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=NC(=CS4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide is a complex organic molecule featuring multiple heterocyclic rings, including benzoxazole, pyridine, and thiazole. Its structural complexity suggests potential biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound based on diverse research findings.

Molecular Structure and Properties

  • Molecular Formula : C20H17N5O2S
  • Molecular Weight : 391.45 g/mol
  • CAS Number : 2097865-86-4

The compound's structure includes a pyrrolidine core that is pivotal in modulating its biological effects. The presence of various functional groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyridine moieties have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa10Cell cycle arrest
Compound CA54920Inhibition of angiogenesis

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Studies have demonstrated that thiazole and pyridine derivatives possess activity against various bacterial strains, potentially through inhibition of essential bacterial enzymes.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticonvulsant Activity

Compounds containing the pyrrolidine structure have been evaluated for anticonvulsant activity. Research indicates that modifications to the thiazole ring can enhance efficacy against seizure models in animal studies.

Case Study:
A recent study assessed a series of thiazole-pyrrolidine derivatives in a PTZ-induced seizure model in mice. The most active compound exhibited a protective effect with an ED50 value significantly lower than standard anticonvulsants, suggesting its potential as a therapeutic agent for epilepsy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the benzoxazole or thiazole components can lead to enhanced potency and selectivity for specific biological targets.

Key Findings:

  • Substitution patterns on the thiazole ring significantly affect anticancer activity.
  • Electron-donating groups enhance antimicrobial efficacy.
  • The presence of halogen atoms often correlates with increased potency against certain pathogens.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

Compound ID/Name Molecular Formula Molecular Weight Key Structural Features Source
Target: 1-(1,3-Benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide C₂₂H₁₈N₆O₂S 438.48 Benzoxazole + pyridinyl-thiazole + pyrrolidine carboxamide
BJ52698: 1-(1,3-Benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide C₁₈H₁₈N₄O₂ 322.36 Replaces thiazole with 5-methylpyridine; simpler scaffold, reduced steric hindance
Y042-5107: 1-(3-Chlorophenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide C₁₉H₁₅ClN₄O₂S 398.87 Chlorophenyl substituent; 5-oxo-pyrrolidine (enhanced polarity, possible metabolic liability)
Y041-8420: N-(4,5-Dimethyl-1,3-thiazol-2-yl)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide C₁₈H₂₃N₅O₂S 373.48 Piperazine ring replaces benzoxazole; dimethyl-thiazole (increased hydrophobicity)
Compound: Neutrophil Elastase Inhibitor (Benzenesulfonylcarbamoylamino benzoyl derivatives) C₃₆H₄₀N₆O₈S 724.81 Extended backbone with benzenesulfonyl group; high similarity score (0.646) to target
956358-91-1: (2S)-N-(1,3-Thiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide C₁₃H₁₂N₃O₂S₂ 306.38 Thiophene carbonyl replaces benzoxazole; simplified structure

Pharmacological and Physicochemical Insights

Y042-5107 : The 3-chlorophenyl group introduces electron-withdrawing effects, which may enhance binding to hydrophobic pockets. However, the 5-oxo-pyrrolidine could increase metabolic susceptibility via oxidation pathways .

Y041-8420 : The piperazine ring and dimethyl-thiazole suggest improved blood-brain barrier penetration, making it a candidate for central nervous system targets. However, the absence of benzoxazole may limit π-π stacking interactions .

Compound : Despite a low structural similarity score (0.646), the shared pyrrolidine-carboxamide core and aromatic systems suggest overlapping targets, such as neutrophil elastase. Its higher molecular weight (724.81 vs. 438.48) may reduce bioavailability .

Computational and Crystallographic Tools

Structural comparisons were validated using:

  • SHELX/SHELXL : For refining crystallographic data and analyzing bond lengths/angles in related compounds .
  • SIR97 : Employed for direct-method phase determination in structural analogues, ensuring accurate electron density maps .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions integrating heterocyclic precursors. For example:

Step 1 : Preparation of the pyrrolidine-2-carboxamide core via cyclization of β-ketoesters under acidic conditions .

Step 2 : Functionalization of the thiazole ring using Suzuki-Miyaura coupling to introduce the pyridin-2-yl group at the 4-position .

Step 3 : Coupling of the benzoxazole moiety via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

  • Critical Parameters : Reaction conditions (e.g., reflux in ethanol or dichloromethane ), TLC monitoring , and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry of heterocyclic groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of crystal structure and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodology :

  • In vitro assays :
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Target Identification : Fluorescence polarization assays to assess binding affinity with kinases or DNA topoisomerases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodology :

Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified), culture media, and incubation times .

Purity Verification : Re-test compounds using HPLC and NMR to rule out impurities (e.g., residual solvents or unreacted precursors) .

Mechanistic Studies : Compare dose-response curves and time-kill kinetics to differentiate between cytostatic and cytotoxic effects .

  • Case Example : Discrepancies in antimicrobial activity may arise from variations in bacterial efflux pump expression; use efflux pump inhibitors (e.g., CCCP) to clarify .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles via solvent evaporation .
  • Metabolic Stability : Assess liver microsomal stability (e.g., human CYP450 isoforms) and identify metabolic soft spots (e.g., pyridine N-oxidation) .
  • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

  • Methodology :

Core Modifications : Replace pyrrolidine with piperidine to assess conformational flexibility .

Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl) on the benzoxazole ring to enhance π-π stacking with target enzymes .

Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes with kinase ATP-binding pockets .

  • Example : Analogues with 4-methylthiazole show improved IC₅₀ against EGFR mutants compared to the parent compound .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

  • Methodology :

  • Force Field Limitations : Use hybrid QM/MM (quantum mechanics/molecular mechanics) to better model charge distribution in the pyridine-thiazole system .
  • Solvent Effects : Include explicit water molecules in docking simulations to account for solvation .
  • Experimental Validation : Surface plasmon resonance (SPR) to measure real-time binding kinetics and validate docking scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.